6-bromo-N-(4-fluorophenyl)quinazolin-4-amine

Catalog No.
S2731851
CAS No.
459418-63-4
M.F
C14H9BrFN3
M. Wt
318.149
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-bromo-N-(4-fluorophenyl)quinazolin-4-amine

CAS Number

459418-63-4

Product Name

6-bromo-N-(4-fluorophenyl)quinazolin-4-amine

IUPAC Name

6-bromo-N-(4-fluorophenyl)quinazolin-4-amine

Molecular Formula

C14H9BrFN3

Molecular Weight

318.149

InChI

InChI=1S/C14H9BrFN3/c15-9-1-6-13-12(7-9)14(18-8-17-13)19-11-4-2-10(16)3-5-11/h1-8H,(H,17,18,19)

InChI Key

RRLMZETXQWPGIY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC2=NC=NC3=C2C=C(C=C3)Br)F

solubility

not available

Application in Urinary Bladder Cancer Therapy

Scientific Field: Medicinal Chemistry and Oncology

Summary of Application: Quinazoline derivatives, including 6-bromo-N-(4-fluorophenyl)quinazolin-4-amine, have shown potential as therapeutic agents in urinary bladder cancer therapy. These compounds target specific molecular pathways, offering a promising direction for treatment .

Experimental Procedures: The research involves the design and synthesis of new quinazoline-based compounds, followed by in vitro testing for antitumor activity against bladder cancer cell lines. The compounds are evaluated for their ability to inhibit cell proliferation and induce apoptosis .

Results and Outcomes: Some quinazoline derivatives have demonstrated in vitro antiproliferative activities against bladder cancer cell lines, suggesting their potential as anticancer agents .

Application in Kinase Inhibitor Design

Scientific Field: Biochemistry and Pharmacology

Summary of Application: 6-bromo-N-(4-fluorophenyl)quinazolin-4-amine serves as a scaffold in the design of kinase inhibitors, which are crucial in the treatment of various cancers due to their role in regulating cell signaling pathways .

Experimental Procedures: The design process involves structural modification of the quinazoline core to enhance selectivity and potency against specific kinases. This is followed by biological evaluation of the compounds’ inhibitory effects on kinase activity .

Results and Outcomes: Novel quinazoline derivatives have been synthesized and shown to possess significant antiproliferative activity against cancer cells, indicating their potential as kinase inhibitors .

Application in Organic Synthesis

Scientific Field: Organic Chemistry

Summary of Application: This compound is utilized in organic synthesis to create various derivatives that can serve as intermediates for further chemical transformations or as final therapeutic agents .

Experimental Procedures: Synthetic routes involve reactions such as nucleophilic substitutions and coupling reactions to introduce different functional groups to the quinazoline core .

Application in Drug Discovery

Scientific Field: Drug Discovery and Development

Summary of Application: 6-bromo-N-(4-fluorophenyl)quinazolin-4-amine is investigated for its role in the discovery of new drugs, particularly for its anticancer properties .

Experimental Procedures: The compound is used as a starting point for the synthesis of a library of derivatives, which are then screened for biological activity against various cancer cell lines .

Results and Outcomes: Some derivatives have shown promising results in preclinical models, with potential for further development into clinical candidates .

Application in Cancer Therapy

Scientific Field: Cancer Research and Therapeutics

Summary of Application: Research focuses on the cytotoxic activity of quinazoline derivatives against cancer cells, aiming to develop new therapeutic agents .

Experimental Procedures: Compounds are synthesized and their cytotoxic effects are assessed using assays such as MTT to determine their efficacy in inhibiting cancer cell growth .

Results and Outcomes: Certain quinazoline derivatives have demonstrated potent cytotoxic activity, highlighting their potential as cancer therapeutics .

Application in Cytotoxic Activity Research

Scientific Field: Cell Biology and Toxicology

Summary of Application: The compound is studied for its cytotoxic effects on various cell lines to understand its potential use in cancer treatment .

Experimental Procedures: Cell viability assays, colony formation assays, and apoptosis assays are conducted to evaluate the compound’s effect on cell survival and proliferation .

Results and Outcomes: Results indicate that the compound can induce cell cycle arrest and apoptosis in cancer cells, supporting its use in anticancer strategies .

Application in Antimicrobial Research

Scientific Field: Microbiology and Infectious Diseases

Summary of Application: Quinazoline derivatives have been explored for their antimicrobial properties. They are studied for their effectiveness against a variety of bacterial and fungal pathogens .

Experimental Procedures: The compound is tested against different strains of bacteria and fungi using standard assays like disk diffusion and MIC determination to evaluate its antimicrobial potency .

Results and Outcomes: Some derivatives have shown significant activity against pathogens like Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents .

Application in Antitubercular Therapy

Scientific Field: Pharmacology and Therapeutics

Summary of Application: Research has been conducted on quinazoline derivatives for their use in treating tuberculosis due to their potential antitubercular activity .

Experimental Procedures: Derivatives are synthesized and screened for their ability to inhibit Mycobacterium tuberculosis, the causative agent of tuberculosis .

Results and Outcomes: Promising results have been obtained, with some compounds exhibiting inhibitory effects on the growth of Mycobacterium tuberculosis .

Application in Anti-inflammatory Research

Scientific Field: Immunology and Inflammation

Summary of Application: The anti-inflammatory properties of quinazoline derivatives are being investigated for the treatment of various inflammatory disorders .

Experimental Procedures: In vivo and in vitro models are used to assess the anti-inflammatory effects of the compounds, focusing on their ability to modulate inflammatory mediators .

Results and Outcomes: Derivatives have demonstrated efficacy in reducing inflammation in preclinical models, suggesting their therapeutic potential .

Application in Anticancer Drug Development

Summary of Application: Quinazoline derivatives, including the compound , are being developed as anticancer drugs targeting specific cancer cell lines .

Experimental Procedures: The compounds are subjected to rigorous testing in various cancer cell lines to determine their cytotoxicity and mechanism of action .

Results and Outcomes: Some derivatives have shown high cytotoxicity against certain cancer cell lines, making them candidates for further drug development .

Application in Kinase Inhibition Research

Scientific Field: Biochemistry and Molecular Biology

Summary of Application: The compound’s role as a kinase inhibitor is being explored, with a focus on its selectivity and potency against various kinases involved in disease pathways .

Experimental Procedures: Structure-activity relationship studies are conducted to optimize the compound’s inhibitory activity against target kinases .

Results and Outcomes: Enhanced selectivity and potency have been achieved in some derivatives, indicating their potential as therapeutic kinase inhibitors .

Application in Neurodegenerative Disease Research

Scientific Field: Neuroscience and Pharmacology

Summary of Application: Quinazoline derivatives are being studied for their potential therapeutic effects in neurodegenerative diseases due to their ability to modulate various biological targets .

Experimental Procedures: The compounds are tested in cellular and animal models of neurodegeneration to assess their neuroprotective effects .

Results and Outcomes: Some derivatives have shown promise in protecting neuronal cells from degenerative processes, suggesting their potential use in treating neurodegenerative diseases .

6-bromo-N-(4-fluorophenyl)quinazolin-4-amine is a member of the quinazoline family, characterized by a fused bicyclic structure. This compound features a bromine atom at the 6-position and a fluorophenyl group at the nitrogen atom in the 4-position. Quinazolines are known for their diverse biological activities, making them significant in medicinal chemistry. The presence of halogen substituents, such as bromine and fluorine, enhances the compound's pharmacological properties, including increased metabolic stability and improved binding affinity to biological targets .

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to different derivatives.
  • Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to generate dihydroquinazolines.
  • Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura couplings, to create more complex structures .

The synthesis of 6-bromo-N-(4-fluorophenyl)quinazolin-4-amine typically involves:

  • Starting Materials: 6-bromoquinazoline and 4-fluoroaniline.
  • Reaction Conditions: The reaction is usually conducted in solvents like ethanol under reflux conditions.
  • Purification: Techniques such as recrystallization or column chromatography are employed to purify the final product .

Industrial production may utilize optimized methods for higher yields, including automated reactors and continuous flow systems.

6-bromo-N-(4-fluorophenyl)quinazolin-4-amine has several applications:

  • Medicinal Chemistry: It is investigated for potential anticancer and anti-inflammatory properties.
  • Biological Research: The compound is valuable for studying its effects on cellular pathways and molecular targets.
  • Industrial Use: It serves as an intermediate in synthesizing other quinazoline derivatives used in pharmaceuticals and agrochemicals .

Studies have shown that 6-bromo-N-(4-fluorophenyl)quinazolin-4-amine interacts specifically with EGFR, leading to significant biochemical effects on cancer cell lines. Its unique substitution pattern contributes to its selectivity for this target over other kinases, making it a subject of interest for further research into targeted cancer therapies .

Several compounds share structural similarities with 6-bromo-N-(4-fluorophenyl)quinazolin-4-amine. Notable examples include:

Compound NameKey FeaturesMechanism of Action
GefitinibEGFR inhibitor; used in lung cancer treatmentInhibits EGFR tyrosine kinase
ErlotinibSimilar structure; also an EGFR inhibitorInhibits EGFR tyrosine kinase
AfatinibBroader spectrum EGFR inhibitorInhibits multiple tyrosine kinases
N-(4-fluorophenyl)quinazolin-4-amineKnown for anti-inflammatory activityTargets various kinases
Imidazo[4,5-g]quinazolineExhibits potent anti-cancer activityTargets multiple signaling pathways

Uniqueness

The uniqueness of 6-bromo-N-(4-fluorophenyl)quinazolin-4-amine lies in its specific bromine and fluorine substitution pattern, which enhances its binding affinity and selectivity for molecular targets compared to other quinazoline derivatives. This distinct profile makes it a promising candidate for further therapeutic development in oncology .

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (NAS) serves as a foundational strategy for introducing the 4-fluorophenylamine group to the quinazoline scaffold. The reaction typically involves treating 6-bromo-4-chloroquinazoline with 4-fluorophenylamine in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). A critical study demonstrated that combining THF and isopropanol (3:1 v/v) with catalytic hydrochloric acid at reflux for 5 hours yielded the target compound with 80% efficiency [1]. The presence of HCl facilitates protonation of the chloroquinazoline intermediate, enhancing electrophilicity at the C-4 position for subsequent amine attack [1] [3].

Key variables influencing NAS efficacy include:

  • Amine stoichiometry: A 10% molar excess of 4-fluorophenylamine relative to 6-bromo-4-chloroquinazoline prevents side reactions [1].
  • Temperature control: Prolonged reflux (≥5 hours) ensures complete substitution, while lower temperatures (<80°C) result in incomplete conversions [1].

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-mediated cross-coupling reactions enable modular functionalization of the quinazoline core. Suzuki-Miyaura coupling is particularly effective for introducing aryl groups at the C-6 position. For instance, 6-bromo-N-(4-fluorophenyl)quinazolin-4-amine can undergo Suzuki reactions with aryl boronic acids using tetrakis(triphenylphosphine)palladium(0) as a catalyst [3]. Optimized conditions involve microwave irradiation at 100°C for 30 minutes in DMF with sodium carbonate as a base, achieving yields exceeding 75% [3].

Comparative studies highlight the superiority of Pd(PPh~3~)~4~ over bulkier ligands (e.g., tricyclohexylphosphine) in minimizing steric hindrance during C–C bond formation [1]. Additionally, solvent selection profoundly impacts reaction kinetics: THF-isopropanol mixtures enhance solubility of boronic acid derivatives, whereas pure DMF accelerates oxidative addition steps [1] [3].

Microwave-Assisted Synthesis Protocols

Microwave irradiation significantly reduces reaction times while maintaining high yields. A protocol for synthesizing 6-bromo-N-(4-fluorophenyl)quinazolin-4-amine via NAS achieved 85% yield within 1 hour under microwave conditions (150 W, 100°C) [3]. This method circumvents traditional reflux setups, minimizing thermal degradation of sensitive intermediates.

Microwave-enhanced Suzuki couplings also demonstrate remarkable efficiency. For example, coupling 6-bromoquinazolin-4-amine with 4-fluorophenylboronic acid under microwave irradiation (100°C, 15 minutes) produced the target compound in 82% yield, compared to 68% yield via conventional heating [3].

Solvent and Catalyst Optimization Studies

Solvent polarity and catalyst loading are pivotal for reaction reproducibility. For NAS routes, THF-isopropanol mixtures (3:1 v/v) outperform pure DMF due to improved nucleophile solubility and reduced byproduct formation [1]. Catalytic hydrochloric acid (0.5–1.0 mol%) proves optimal for NAS, whereas higher concentrations promote quinazoline hydrolysis [1].

In palladium-catalyzed reactions, ligand-free Pd(OAc)~2~ in DMF achieves moderate yields (60–65%), whereas PdCl~2~(PPh~3~)~2~ in THF increases yields to 75–80% [3]. Base selection also affects outcomes: potassium carbonate facilitates smoother transmetalation than sodium carbonate in Suzuki couplings [1].

Comparative Yield Analysis Across Synthetic Pathways

The table below summarizes yield data for prominent synthetic routes:

MethodConditionsYield (%)Reference
NAS (reflux)THF-iPrOH, HCl, 5 h80 [1]
NAS (microwave)DMF, 150 W, 1 h85 [3]
Suzuki coupling (reflux)Pd(PPh~3~)~4~, Na~2~CO~3~, 12 h75 [3]
Suzuki coupling (MW)PdCl~2~, K~2~CO~3~, 100°C, 15 min82 [3]

Microwave-assisted NAS provides the highest yield (85%), while traditional Suzuki couplings exhibit longer reaction times but comparable efficiency. Hybrid approaches, such as sequential NAS followed by cross-coupling, remain underexplored but could further optimize throughput.

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations represent a fundamental approach for understanding the electronic properties and chemical reactivity of 6-bromo-N-(4-fluorophenyl)quinazolin-4-amine. Computational studies utilizing the B3LYP functional with 6-31+G(d,p) basis set have provided comprehensive insights into the molecular structure and electronic characteristics of this quinazoline derivative [1].

The optimization calculations reveal that 6-bromo-N-(4-fluorophenyl)quinazolin-4-amine exhibits a planar quinazoline core with the bromine substituent at the 6-position and the 4-fluorophenyl group attached to the nitrogen at position 4. The calculated bond lengths and angles demonstrate good agreement with experimental crystallographic data, validating the computational approach [1] [2].

Electronic structure calculations indicate that the highest occupied molecular orbital (HOMO) energy is positioned at -5.89 eV, while the lowest unoccupied molecular orbital (LUMO) energy is calculated at -1.18 eV, resulting in an energy gap of 4.71 eV [1] [3]. This energy gap value suggests moderate chemical reactivity and kinetic stability compared to similar quinazoline derivatives. The HOMO orbital is primarily localized on the quinazoline ring system and the bromine atom, while the LUMO orbital shows electron density distribution across the entire molecular framework [1] [4].

Chemical reactivity descriptors derived from DFT calculations provide essential information about the compound's behavior in various chemical environments. The calculated chemical hardness (η) of 2.36 eV indicates moderate resistance to electron density changes, while the electronegativity (χ) value of 3.54 eV suggests favorable electron-accepting properties [1] [5]. The electrophilicity index (ω) of 2.65 eV demonstrates the compound's propensity to accept electrons from nucleophilic species [3].

Dipole moment calculations yield a value of 3.24 Debye, indicating significant molecular polarity arising from the fluorine and bromine substituents. This polarity contributes to the compound's interaction potential with biological targets and influences its pharmacokinetic properties [1] [3]. The molecular polarizability of 28.45 ų reflects the compound's capacity for induced dipole interactions, which are crucial for protein-ligand binding affinity [5].

Molecular Docking Studies with EGFR/VEGFR Targets

Molecular docking investigations have elucidated the binding modes and interaction patterns of 6-bromo-N-(4-fluorophenyl)quinazolin-4-amine with epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) kinase domains. These studies provide crucial insights into the compound's potential as a kinase inhibitor [2] [6].

EGFR docking studies demonstrate that 6-bromo-N-(4-fluorophenyl)quinazolin-4-amine binds to the ATP-binding pocket with a calculated binding energy of -8.5 kcal/mol [2]. The quinazoline nitrogen atoms form critical hydrogen bonds with Met793 in the hinge region, a conserved interaction pattern observed in clinically approved EGFR inhibitors [2] [7]. The 4-fluorophenyl substituent occupies the hydrophobic pocket formed by Phe856, Ala743, and Leu844, establishing favorable van der Waals interactions that contribute to binding stability [2].

The bromine atom at the 6-position provides additional stabilization through halogen bonding interactions with Thr790 and Asp855 residues. These halogen bonds, characterized by bond lengths of 3.2-3.5 Å, contribute approximately 2-3 kcal/mol to the overall binding energy [2] [8]. The fluorine substituent on the phenyl ring engages in dipole-dipole interactions with polar residues in the binding site, enhancing selectivity over non-target proteins [2].

XLogP3

4.2

Dates

Last modified: 08-16-2023

Explore Compound Types